molecular formula C7H7BrClN B2538733 4-Bromo-2-chloro-5-methylaniline CAS No. 888485-27-6

4-Bromo-2-chloro-5-methylaniline

Cat. No. B2538733
CAS RN: 888485-27-6
M. Wt: 220.49
InChI Key: PLVOXKOSGFJQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Bromo-2-chloro-5-methylaniline is a derivative of aniline, a molecule that is part of a broader class of compounds known as aromatic amines. These compounds are characterized by the presence of an amino group attached to an aromatic ring that may also contain various substituents such as bromo, chloro, and methyl groups.

Synthesis Analysis

The synthesis of compounds related to this compound can involve regioselective displacement reactions, as seen in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, which resulted in the formation of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine . Additionally, the Knorr synthesis is another method that can be used to prepare related compounds, such as 6-bromo-2-chloro-4-methylquinoline, starting from 4-bromoaniline . These methods highlight the versatility of aniline derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various techniques such as X-ray crystallography. For instance, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined to be monoclinic with specific hydrogen bonding patterns . Similarly, the Schiff base compound 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol was found to have a monoclinic crystal structure . These findings provide insights into the molecular arrangements and potential reactivity of such compounds.

Chemical Reactions Analysis

The reactivity of aniline derivatives can be quite diverse. For example, the reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with secondary amines leads to the formation of substituted aminopyrimidines . Schiff base formation is another common reaction, as demonstrated by the synthesis of a Schiff base through the condensation of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde . These reactions are crucial for the development of new compounds with potential applications in various fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's density, melting point, and solubility. The Schiff base compound mentioned earlier showed considerable urease inhibitory activity, indicating its potential use in medicine and agriculture . The crystal structure of such compounds can also lead to specific intermolecular interactions, which can be analyzed through techniques like Hirshfeld surfaces analysis .

Mechanism of Action

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit several cytochrome P450 enzymes, which could affect its metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-chloro-5-methylaniline . For instance, temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. Moreover, the compound’s action can be influenced by the physiological environment, including the presence of other molecules, cellular pH, and redox conditions.

Biochemical Analysis

Biochemical Properties

It can be inferred that this compound may participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve various enzymes, proteins, and other biomolecules, but specific interactions have not been identified yet.

Cellular Effects

It is known that similar aromatic amines can cause oxidative cellular damage and compensatory cell proliferation . Therefore, it is possible that 4-Bromo-2-chloro-5-methylaniline could have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve changes in the compound’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that similar compounds can cause harmful effects if swallowed or in contact with skin . Therefore, it is possible that this compound could have similar dosage-dependent effects in animal models.

Metabolic Pathways

It is known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve various enzymes or cofactors and could affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that this compound is considered hazardous and can cause damage to organs through prolonged or repeated exposure . Therefore, it is possible that this compound could interact with various transporters or binding proteins and could affect its localization or accumulation within cells and tissues.

Subcellular Localization

It is known that similar compounds can cause oxidative cellular damage and compensatory cell proliferation . Therefore, it is possible that this compound could be localized to specific compartments or organelles within cells, potentially affecting its activity or function.

properties

IUPAC Name

4-bromo-2-chloro-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVOXKOSGFJQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

888485-27-6
Record name 4-bromo-2-chloro-5-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.